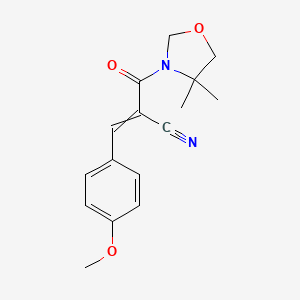
2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a complex organic compound that features a combination of oxazolidine, methoxyphenyl, and prop-2-enenitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 4,4-dimethyl-1,3-oxazolidine, 4-methoxybenzaldehyde, and acrylonitrile. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key factors would include the availability of raw materials, reaction efficiency, and waste management.
化学反应分析
Types of Reactions
2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxazolidine derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components.
相似化合物的比较
Similar Compounds
2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-phenylprop-2-enenitrile: Lacks the methoxy group, which might affect its reactivity and applications.
2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the methoxy group in 2-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile might confer unique properties, such as increased solubility in organic solvents or enhanced biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)10-21-11-18(16)15(19)13(9-17)8-12-4-6-14(20-3)7-5-12/h4-8H,10-11H2,1-3H3 |
InChI 键 |
LUXHUXBAYGFUNG-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCN1C(=O)C(=CC2=CC=C(C=C2)OC)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)
![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)


![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)

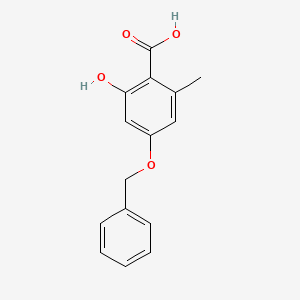
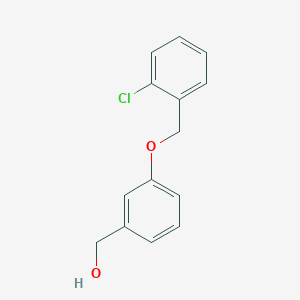
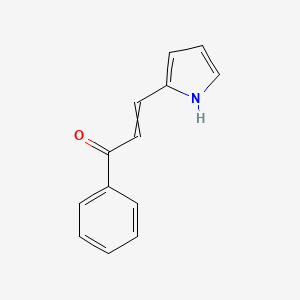
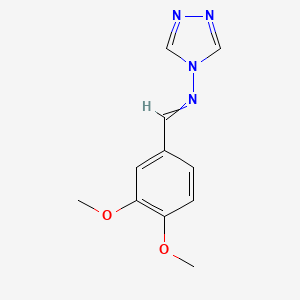
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)

